

IUPAC name and CAS number for 1-Benzyl-3-pyridin-3-ylthiourea

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Compound of Interest

Compound Name: 1-Benzyl-3-pyridin-3-ylthiourea

Cat. No.: B4816664

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In-depth Technical Guide: 1-Benzyl-3-pyridin-3-ylthiourea

Disclaimer: Extensive searches of chemical databases and scientific literature indicate that **1-Benzyl-3-pyridin-3-ylthiourea** is not a widely studied compound. As such, a comprehensive technical guide with extensive experimental data and detailed protocols as requested is not feasible. This document provides the available information, primarily from patent literature, and outlines general methodologies for the synthesis and study of similar compounds.

Chemical Identification

While a specific CAS number for **1-Benzyl-3-pyridin-3-ylthiourea** is not readily found in major chemical databases, based on systematic nomenclature, the key identifiers are:

Identifier	Value
Common Name	1-Benzyl-3-pyridin-3-ylthiourea
IUPAC Name	1-benzyl-3-(pyridin-3-yl)thiourea
Molecular Formula	C ₁₃ H ₁₃ N ₃ S
Molecular Weight	243.33 g/mol
Chemical Structure	

Putative Biological Activity and Therapeutic Potential

A patent application suggests that **1-Benzyl-3-pyridin-3-ylthiourea** may have therapeutic potential in the treatment of central nervous system (CNS) disorders. The document posits that compounds of this structural class could be antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. Antagonism of NR2B-containing NMDA receptors is a target for therapeutic intervention in a variety of CNS disorders, including but not limited to:

- Acute neurodegenerative conditions such as stroke and brain trauma.
- Chronic neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and Huntington's disease.
- Epilepsy and other seizure disorders.
- Pain, particularly neuropathic pain.
- Depression and anxiety disorders.

It is crucial to note that this information is based on a patent application and does not represent data validated through peer-reviewed clinical or extensive preclinical studies.

General Synthesis Protocol

A general method for the synthesis of 1-aryl/heteroaryl-3-alkylthioureas, including **1-Benzyl-3-pyridin-3-ylthiourea**, involves the reaction of an isothiocyanate with an amine. The following is a plausible, generalized experimental protocol based on standard organic chemistry techniques and information from related syntheses.

Reaction Scheme:



Materials:

- 3-Aminopyridine

- Thiophosgene or a thiophosgene equivalent (e.g., 1,1'-thiocarbonyldiimidazole)
- Benzylamine
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
- Base (e.g., Triethylamine or Pyridine, if necessary)

Procedure:

Step 1: Synthesis of 3-Isothiocyanatopyridine (Intermediate)

- A solution of 3-aminopyridine in an anhydrous, inert solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled in an ice bath (0 °C).
- A solution of thiophosgene (or a safer equivalent) in the same solvent is added dropwise to the cooled solution of 3-aminopyridine. The reaction is typically stoichiometric, but a slight excess of the thiocarbonylating agent may be used.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-isothiocyanatopyridine. This intermediate may be purified by column chromatography or used directly in the next step if of sufficient purity.

Step 2: Synthesis of **1-Benzyl-3-pyridin-3-ylthiourea**

- The crude or purified 3-isothiocyanatopyridine is dissolved in an anhydrous solvent in a reaction vessel.
- A solution of benzylamine (typically 1.0 to 1.2 equivalents) in the same solvent is added dropwise to the isothiocyanate solution at room temperature.

- The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure **1-Benzyl-3-pyridin-3-ylthiourea**.

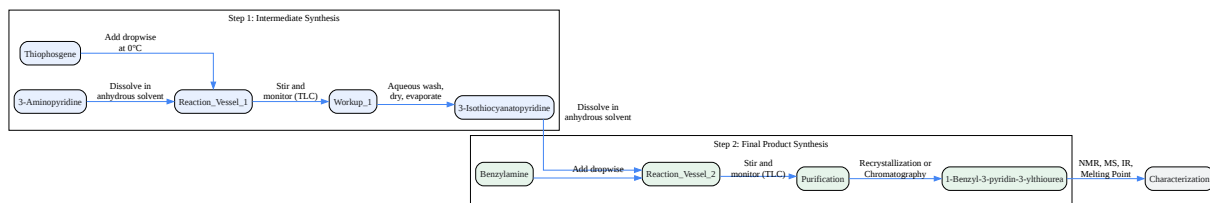
Characterization:

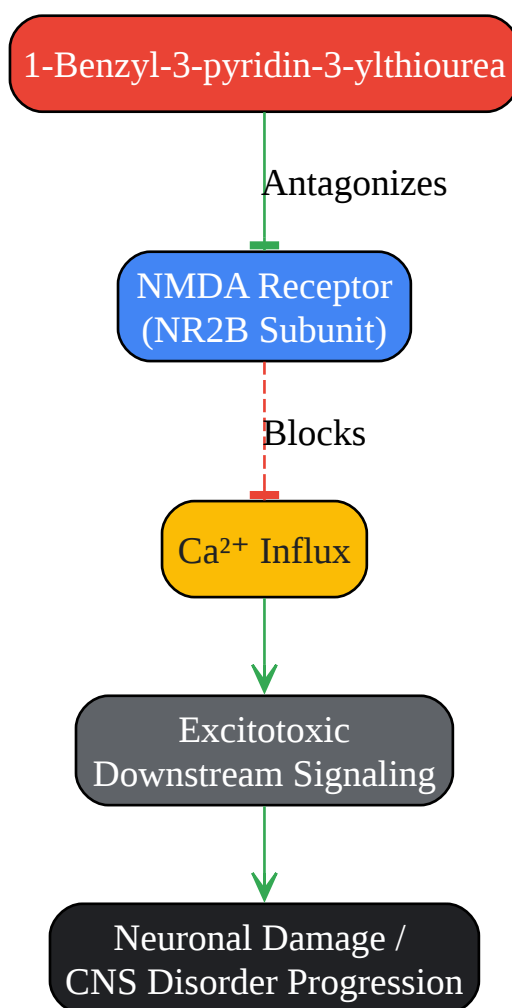
The final product should be characterized by standard analytical techniques to confirm its identity and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H, C=S).
- Melting Point Analysis: As an indicator of purity.

Experimental and Logical Workflow Diagrams

Below are Graphviz diagrams illustrating the general synthesis workflow and a hypothetical signaling pathway based on the putative mechanism of action.





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